molecular formula C8H12N2O4S2 B13521892 4,5-Dimethylbenzene-1,3-disulfonamide

4,5-Dimethylbenzene-1,3-disulfonamide

Cat. No.: B13521892
M. Wt: 264.3 g/mol
InChI Key: OHJRCWVMTGWMGQ-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It is a derivative of benzene, featuring two methyl groups and two sulfonamide groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylbenzene-1,3-disulfonamide can be achieved through several methodsThe reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4,5-Dimethylbenzene-1,3-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichlorobenzene-1,3-disulfonamide: Similar in structure but with chlorine atoms instead of methyl groups.

    4,5-Dimethylbenzene-1,3-disulfonic acid: Contains sulfonic acid groups instead of sulfonamide groups.

    N,N-Dimethyl-1,4-benzenediamine: A related compound with different functional groups.

Uniqueness

4,5-Dimethylbenzene-1,3-disulfonamide is unique due to its specific combination of methyl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

4,5-dimethylbenzene-1,3-disulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-5-3-7(15(9,11)12)4-8(6(5)2)16(10,13)14/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14)

InChI Key

OHJRCWVMTGWMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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